(E)-3,5,4'-Tribenzyloxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,5,4’-Tribenzyloxystilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure, and (E)-3,5,4’-Tribenzyloxystilbene is a derivative where three benzyl groups are attached to the hydroxyl groups of the parent stilbene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,5,4’-Tribenzyloxystilbene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (E)-3,5,4’-Trihydroxystilbene.
Benzylation: The hydroxyl groups of (E)-3,5,4’-Trihydroxystilbene are benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: While the laboratory synthesis of (E)-3,5,4’-Tribenzyloxystilbene is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (E)-3,5,4’-Tribenzyloxystilbene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the stilbene structure to a single bond, forming dihydrostilbenes.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrostilbenes.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
(E)-3,5,4’-Tribenzyloxystilbene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-3,5,4’-Tribenzyloxystilbene involves its interaction with various molecular targets and pathways. For example:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
(E)-3,5,4’-Tribenzyloxystilbene can be compared with other stilbene derivatives, such as:
Resveratrol: A naturally occurring stilbene with antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.
Piceatannol: A hydroxylated derivative of resveratrol with potent anticancer and anti-inflammatory effects.
Uniqueness: (E)-3,5,4’-Tribenzyloxystilbene is unique due to its specific benzylation pattern, which can influence its chemical reactivity and biological activity compared to other stilbene derivatives.
Properties
IUPAC Name |
1,3-bis(phenylmethoxy)-5-[2-(4-phenylmethoxyphenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30O3/c1-4-10-29(11-5-1)25-36-33-20-18-28(19-21-33)16-17-32-22-34(37-26-30-12-6-2-7-13-30)24-35(23-32)38-27-31-14-8-3-9-15-31/h1-24H,25-27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTQLVRXOUFTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694098 |
Source
|
Record name | 1,1'-[(5-{2-[4-(Benzyloxy)phenyl]ethenyl}-1,3-phenylene)bis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89946-06-5 |
Source
|
Record name | 1,1'-[(5-{2-[4-(Benzyloxy)phenyl]ethenyl}-1,3-phenylene)bis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.